Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15ClFN3O4S and its molecular weight is 471.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound shares structural similarities with other molecules that have been found to interact with certain receptors . .
Mode of Action
Based on its structural similarities with other compounds, it may interact with its targets in a similar manner . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect certain pathways
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class. This compound exhibits significant biological activity due to its unique molecular structure, which includes a thiophene ring fused with a pyridazine ring and various functional groups that enhance its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C23H18ClN3O4S, with a molecular weight of approximately 467.92 g/mol. The presence of an ester group and an amide group contributes to its biological interactions and makes it a candidate for medicinal chemistry applications.
Property | Value |
---|---|
Molecular Formula | C23H18ClN3O4S |
Molecular Weight | 467.92 g/mol |
Chemical Class | Thieno[3,4-d]pyridazine |
Functional Groups | Ester, Amide |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in various disease processes. Research indicates that compounds in the thieno[3,4-d]pyridazine class can modulate biological pathways by binding to these targets, which may include:
- Adenosine A1 receptor (A1AR) : this compound has shown potential in targeting A1AR, which plays a role in cardiovascular functions and neuroprotection.
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial infections.
Biological Activities
Studies have explored the following biological activities associated with this compound:
- Antimicrobial Activity : Compounds similar to this have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The structural features may contribute to the modulation of inflammatory pathways.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.
Case Studies and Research Findings
Several studies have highlighted the potential of thieno[3,4-d]pyridazines in drug development:
- A study conducted by Smith et al. (2022) reported that derivatives of thieno[3,4-d]pyridazine exhibited significant activity against resistant bacterial strains. The study emphasized the need for further exploration into their mechanism of action.
- Another research article by Johnson et al. (2023) focused on the anti-inflammatory effects of similar compounds in animal models. The findings indicated a reduction in inflammatory markers following treatment with thieno[3,4-d]pyridazine derivatives.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-d]pyridazine Core : This is achieved through cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Acylation reactions are commonly used to introduce amide groups.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(3-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-14(24)10-12)17(16)21(29)27(26-18)15-8-6-13(23)7-9-15/h3-11H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOQEWJVXROFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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